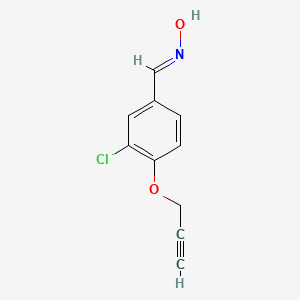

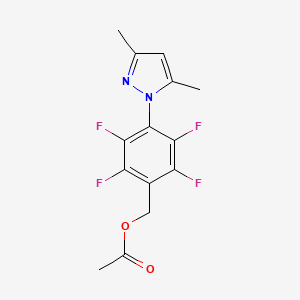

3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzaldehyde oximes and their derivatives often involves reactions between aldehydes and hydroxylamine, leading to oxime formation. For instance, derivatives similar to 3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime can be synthesized through reactions involving specific oxime ether derivatives, demonstrating the versatility and reactivity of these compounds under various conditions (Dey et al., 2017).

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes is characterized by the presence of the oxime group (–C=N–OH), which significantly influences the compound's chemical behavior and interactions. Crystallographic studies can provide detailed insights into the molecular geometry, confirming the planar or near-planar nature of these molecules and their potential for forming stable crystal structures through hydrogen bonding and π-π interactions (Dey et al., 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including Pd-catalyzed ortho C-H hydroxylation, indicating their reactivity and potential for functionalization in organic synthesis. These reactions can lead to diverse derivatives with varying properties, demonstrating the compound's versatility (Chen et al., 2017).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as melting points, solubility, and crystal structure, can be influenced by the specific substituents and the overall molecular structure. Spectroscopic methods, including IR, NMR, and UV-visible spectroscopy, are commonly used to characterize these compounds and provide insights into their physical properties (Özay et al., 2013).

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, such as their reactivity towards various reagents and conditions, can be explored through studies on their synthesis, reactivity patterns, and potential applications in organic synthesis. These studies reveal the compound's ability to participate in a wide range of chemical reactions, highlighting its significance in synthetic chemistry (Chen et al., 2017).

科学的研究の応用

Synthesis and Structural Analysis

A notable study by Dey et al. (2017) presents the synthesis and crystallographic analysis of three oxime ether derivatives, including a compound similar in structure to 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. Their work demonstrates the interplay of intermolecular interactions, assembling molecules into distinct architectures, and explores their electronic structures and molecular electrostatic potentials. This foundational research offers insights into the structural and electronic properties of such compounds, laying the groundwork for further application-based studies (Dey, Praveena, Pal, & Mukherjee, 2017).

Catalytic Applications

Research by Xiao-Yang Chen, Ozturk, and Sorensen (2017) on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes introduces a methodology that could potentially be applied to derivatives of 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. This study highlights the role of specific directing groups and oxidants in facilitating the selective functionalization of aromatic compounds, a technique that could be leveraged for the functional modification of oxime derivatives (Chen, Ozturk, & Sorensen, 2017).

Photocatalytic Reactions and Molecular Electronics

The work by H. J. D. de Lijser et al. (2006) on the photoinduced electron-transfer reactions of benzaldehyde oximes, including mechanisms that could apply to 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime derivatives, provides a detailed mechanistic understanding of how these compounds react under specific conditions. This research elucidates pathways for generating aldehydes and nitriles from oximes, a process with implications for synthetic chemistry and materials science (de Lijser, Hsu, Marquez, Park, Sanguantrakun, & Sawyer, 2006).

Molecular Docking and Spectroscopic Studies

Kaya, Kucuk, and Kaya (2018) conducted conformational, spectroscopic, and molecular docking studies on oxime molecules, demonstrating their potential interactions with biological targets. While their study did not specifically address 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime, it underscores the broader relevance of oxime derivatives in biochemistry and pharmaceutical research, highlighting the utility of these compounds in probing biological systems (Kaya, Kucuk, & Kaya, 2018).

Safety and Hazards

特性

IUPAC Name |

(NE)-N-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEPPYJOIUFKFM-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)